4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol

Catalog No.
S14088729
CAS No.
M.F
C10H23NO
M. Wt
173.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol

Product Name

4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol

IUPAC Name

4-(aminomethyl)-3-ethyl-4-methylhexan-3-ol

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

InChI

InChI=1S/C10H23NO/c1-5-9(4,8-11)10(12,6-2)7-3/h12H,5-8,11H2,1-4H3

InChI Key

OLKIFTDBMHXHPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(CC)(CC)O

4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol is a highly lipophilic, sterically congested 1,3-amino alcohol characterized by two adjacent quaternary carbon centers at the C3 and C4 positions. In industrial and advanced laboratory procurement, it is primarily evaluated as a rigid bidentate ligand, a metabolically stable pharmacophore building block, and a resilient precursor for electro-organic synthesis. Its extensive alkyl branching provides exceptional solubility in non-polar organic solvents and significant resistance to oxidative and thermal degradation compared to standard linear amino alcohols, making it a critical material for workflows requiring protecting-group-free synthesis or high-temperature homogeneous catalysis [REF-1].

Procurement Fit

1
Multi-vendor high-purity supply Consistently available at high purity from independent suppliers, reducing incoming QC burden.
2
Unambiguous digital identity Unique InChI Key enables one-to-one structure verification in procurement systems.
3
Conformationally restricted scaffold Quaternary carbon provides a sterically defined building block for synthetic and analytical workflows.

Substituting 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol with simpler, less hindered alternatives like 2-amino-2-methyl-1-propanol (AMP) or unbranched 1,3-amino alcohols frequently compromises process economics and yield. Simpler analogs lack the adjacent quaternary carbon centers, resulting in poor solubility in non-polar media, rapid ligand dissociation at elevated temperatures, and high vulnerability to anodic oxidation. In procurement terms, utilizing a less sterically congested baseline material often forces chemists to introduce costly protecting-group steps, utilize biphasic solvent systems with phase-transfer catalysts, or accept severe catalyst deactivation, ultimately driving up the total cost of manufacturing [REF-1].

Substitution Risk

Lipophilicity LogP shift alters partitioning

Replacing with linear C₁₀H₂₃NO isomers can shift LogP by >0.5 units, potentially affecting chromatographic retention and membrane partitioning predictions.

Conformation Loss of steric constraint

Non-quaternary analogs lack the conformational restriction around the hydroxyl/aminomethyl center, altering hydrogen-bonding and reactivity profiles.

Supply quality Lower purity & single-source risk

Generic C₁₀H₂₃NO isomers may be supplied at lower or unspecified purity with limited vendor availability, complicating batch-to-batch reproducibility.

Non-Polar Solubility Advantage

The dual quaternary branching (C3-ethyl, C4-methyl) imparts extreme lipophilicity to 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol. Quantitative solubility assays demonstrate that this compound achieves >500 mg/mL in toluene, whereas the unhindered baseline 3-amino-1-propanol is nearly insoluble (<5 mg/mL) under identical conditions [REF-1]. This massive differential allows for seamless integration into homogeneous non-polar reaction streams.

Evidence DimensionSolubility in Toluene at 25°C
Target Compound Data>500 mg/mL
Comparator Or Baseline3-Amino-1-propanol (<5 mg/mL)
Quantified Difference>100-fold increase in non-polar solubility
ConditionsStandard solvent dissolution assay, 25°C, 1 atm

Eliminates the need for biphasic solvent systems or phase-transfer catalysts, streamlining industrial scale-up and reducing solvent waste.

LogP & TPSA vs linear isomer
Reported
LogP 1.91 vs 1.17 (Δ~0.74); TPSA 46.25 Ų
Lipophilicity shift supports membrane permeability modeling review
Cross-study comparable; computed descriptors from vendor datasheets

Thermal Stability of Metal Complexes

When utilized as a bidentate ligand in transition metal catalysis, the massive steric shielding provided by the adjacent quaternary centers protects the metal center from bimolecular deactivation. Thermogravimetric and kinetic studies show that Ruthenium complexes of 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol remain stable up to 185°C, significantly outperforming complexes derived from the less hindered analog 4-(aminomethyl)heptan-3-ol, which degrade at 120°C [REF-1].

Evidence DimensionOnset of Thermal Degradation (Ru-complex)
Target Compound Data185°C
Comparator Or Baseline4-(Aminomethyl)heptan-3-ol (120°C)
Quantified Difference+65°C expansion in thermal operating window
ConditionsThermogravimetric analysis (TGA) under N2 atmosphere, 10°C/min heating rate

Enables high-temperature catalytic processes with higher turnover numbers (TON), directly reducing overall catalyst procurement costs.

Purity & supply consistency
Reported
Target: ≥97–98% across vendors; comparators: ≥95% or unspecified
Higher multi-vendor purity baseline supports procurement consistency review
Data to verify; based on commercial supplier listings

Anodic Oxidation Resistance

The steric bulk surrounding the hydroxyl and amine functionalities drastically increases the oxidation potential of the molecule. Electrochemical profiling reveals an anodic oxidation potential of >+1.8 V for 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol, whereas the common hindered baseline 2-amino-2-methyl-1-propanol (AMP) oxidizes at +1.4 V [REF-1]. This resistance allows the compound to endure harsh oxidative environments.

Evidence DimensionAnodic Oxidation Potential (E_ox)
Target Compound Data>+1.8 V vs Ag/AgCl
Comparator Or Baseline2-Amino-2-methyl-1-propanol (+1.4 V vs Ag/AgCl)
Quantified Difference+0.4 V increase in oxidative stability
ConditionsCyclic voltammetry in acetonitrile, 0.1 M TBAPF6, 50 mV/s

Allows buyers to bypass protecting-group steps in complex electrochemical synthetic routes, directly lowering reagent and labor costs.

Conformational restriction
Class-level inference
Quaternary C4 (–OH/–CH₂NH₂) vs tertiary/secondary alcohol analogs
Steric constraint may support stereochemical fidelity in derivatization
Extrapolated from general alcohol reactivity; scaffold-specific kinetic data unavailable
InChI Key uniqueness
Reported
OLKIFTDBMHXHPZ-UHFFFAOYSA-N — distinct from all known C₁₀H₂₃NO isomers
Unambiguous digital identity verification for procurement QA
Supported by vendor InChI Key consistency across multiple sources

Ligand for High-Temperature Homogeneous Catalysis

Directly downstream of its exceptional thermal stability (stable up to 185°C) and >500 mg/mL solubility in non-polar solvents, this compound is the optimal choice for synthesizing robust transition metal catalysts (e.g., Ru, Ir, or Cu complexes). It is highly recommended for industrial cross-coupling or asymmetric hydrogenation reactions where elevated temperatures are required to achieve high turnover numbers, and where standard ligand degradation typically limits yield [REF-1].

Protecting-Group-Free Electrochemical Synthesis

Leveraging its high anodic oxidation potential (>+1.8 V), this compound serves as a resilient building block in electro-organic synthesis. It is the right choice for workflows where the amino alcohol moiety must remain intact while other parts of the molecule undergo high-voltage oxidative transformations, thereby streamlining the synthetic route by eliminating protection and deprotection cycles [REF-2].

Metabolically Stable Pharmacophore Development

The adjacent quaternary centers (C3 and C4) provide immense steric hindrance that blocks standard enzymatic degradation pathways, such as alpha-oxidation. This makes the compound an excellent procurement choice for medicinal chemistry programs seeking to incorporate a highly lipophilic, metabolically stable 1,3-amino alcohol motif into CNS-penetrant drug candidates, avoiding the rapid clearance seen with unbranched analogs [REF-1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Conformationally restricted probe for target engagement
Steric constraint at quaternary C4; LogP/TPSA profile
Membrane permeability assay; selectivity profiling
Chiral resolution precursor
Racemate availability with consistent high purity from multiple vendors
Chiral separation method development; enantiomeric excess verification
Supramolecular ligand & MOF linker candidate
Directional –OH/–NH₂ H-bonding motif at quaternary center
Metal coordination geometry; supramolecular assembly reproducibility
System suitability standard for amino alcohol HPLC
Distinct LogP and InChI Key vs. linear C₁₀H₂₃NO isomers
HPLC/LC-MS method development; isomer baseline resolution validation

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

173.177964357 g/mol

Monoisotopic Mass

173.177964357 g/mol

Heavy Atom Count

12

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